molecular formula C9H16N2O3 B5019614 5-(2-oxohexahydro-4-pyrimidinyl)pentanoic acid

5-(2-oxohexahydro-4-pyrimidinyl)pentanoic acid

Cat. No.: B5019614
M. Wt: 200.23 g/mol
InChI Key: FRVCJDBAYQMQSK-UHFFFAOYSA-N
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Description

5-(2-oxohexahydro-4-pyrimidinyl)pentanoic acid is a chemical compound with the molecular formula C9H16N2O3 . It is also known as 5-Oxo-5-[4-(2-pyrimidinyl)-1-piperazinyl]pentanoic acid .


Synthesis Analysis

The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. A preparation method of a similar compound, 5-(2-oxo-tetrahydrothienoimidazole-4 (2H) -alkenyl) pentanoic acid, has been disclosed in a patent . The method involves several steps including ring-opening reaction, reduction ring-opening reaction, ring-closure, and elimination reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(CCCC(O)=O)N1CCN(C2=NC=CC=N2)CC1 . This structure includes a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 200.23 . The compound is solid in form .

Safety and Hazards

The compound is classified as hazardous according to criteria of Safe Work Australia . It has a hazard classification of Eye Irrit. 2, and its safety information includes precautionary statements such as P264 - P280 - P305 + P351 + P338 - P337 + P313 .

Properties

IUPAC Name

5-(2-oxo-1,3-diazinan-4-yl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-8(13)4-2-1-3-7-5-6-10-9(14)11-7/h7H,1-6H2,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVCJDBAYQMQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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